2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

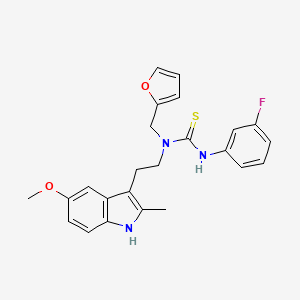

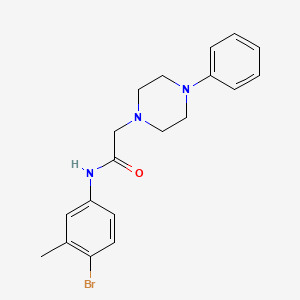

2,3-Difluoro-5-methoxy-1,4-phenylenediboronic acid, pinacol ester is a compound with the molecular formula C19H28B2F2O5 . It is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation is a process that is not well developed, but it is a crucial step in the synthesis of these compounds .Molecular Structure Analysis

A detailed experimental and computational analysis of Bpin and structurally related boronic esters allows determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the Suzuki–Miyaura reaction, a type of metal-catalyzed C-C bond formation reaction . It also plays a role in the protodeboronation of pinacol boronic esters .Physical and Chemical Properties Analysis

The compound has a molecular weight of 396.0 g/mol . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 396.2090906 g/mol . The topological polar surface area is 46.2 Ų, and it has 28 heavy atoms .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

The compound has been used in the synthesis of boronate-terminated π-conjugated polymers through the Suzuki-Miyaura coupling polymerization process. These polymers exhibit high molecular weight and can be functionalized to create materials with specific properties, such as triblock copolymers, which have applications in electronics and materials science (Nojima et al., 2016).

Organic Synthesis

In organic synthesis, the compound serves as a versatile reagent for the gem-difluoroallylation of aldehydes and ketones, facilitating the preparation of gem-difluorinated homoallylic alcohols. This method showcases the compound's utility in constructing complex molecules with fluorinated motifs, which are of significant interest due to their potential pharmaceutical applications (Zhang & Zhang, 2016).

Material Chemistry

The compound has found use in the creation of H2O2-cleavable poly(ester-amide)s, highlighting its role in developing responsive polymers for potential use in drug delivery systems. These polymers can degrade in the presence of hydrogen peroxide, a feature that could be exploited in designing smart release mechanisms for therapeutic agents (Cui et al., 2017).

Zukünftige Richtungen

The future directions of research on this compound could involve further development of the protodeboronation process, which is crucial for the synthesis of pinacol boronic esters . Additionally, the impact of the substituents in the aromatic ring on the kinetics of the hydrolysis of phenylboronic pinacol esters could be explored .

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

It’s known that boronic esters can participate in various chemical reactions, such as the suzuki–miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by the reaction of a boronic ester with a halide under palladium catalysis .

Biochemical Pathways

Boronic esters are known to be involved in various chemical transformations, including the formation of carbon-carbon bonds . These reactions can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways.

Pharmacokinetics

It’s known that the hydrolysis of phenylboronic pinacol esters is markedly faster at physiological ph . This suggests that the compound could be rapidly metabolized in the body.

Result of Action

Given its potential use in organic synthesis, it could contribute to the formation of complex organic molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be slower when strong electron-donor groups are linked in paraposition to the boronic moiety on the aromatic ring . This suggests that the compound’s activity could be influenced by the electronic properties of its environment.

Eigenschaften

IUPAC Name |

2-[2,3-difluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)13(15(23)14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGPSXHCKVCRCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)B3OC(C(O3)(C)C)(C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28B2F2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2866399.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2866403.png)

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)

![Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2866415.png)

![4-[(Thiophen-2-ylmethylamino)methyl]phenol](/img/structure/B2866416.png)